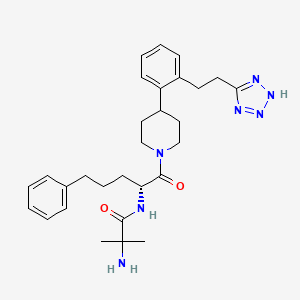
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-yl methanesulfonate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various aniline derivatives.
科学的研究の応用
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets. The fluoro group and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: A similar compound with a methanesulfonate group instead of an aniline group.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: Another related compound with a different stereochemistry.
Uniqueness
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a tetrahydro-2H-pyran-4-yl group makes it a valuable compound for various research applications.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
3-fluoro-4-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |
InChIキー |
OQMBTWLMNFGRIH-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)





